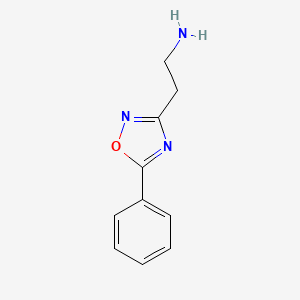

2-(5-苯基-1,2,4-恶二唑-3-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

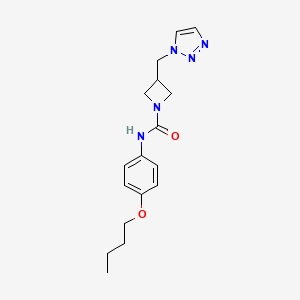

“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound is structurally related to other compounds that have shown a wide range of applications, including medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Synthesis Analysis

The synthesis of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” involves cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . This process yields 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethyl]benzimidazole . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The molecular structure of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” has been determined by X-ray analysis . The structure features intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .科学研究应用

Medicinal Chemistry: Anticancer Applications

Oxadiazoles, including the 1,2,4-oxadiazol moiety, have been explored for their potential in anticancer therapy. They can act as pharmacophores or linkers in drug design, contributing to the development of new therapeutic agents. The presence of the phenyl group in the 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine structure may enhance its interaction with biological targets, potentially leading to effective anticancer drugs .

Energetic Materials

Due to their high nitrogen content, oxadiazoles can serve as high-energy core structures in energetic materials. The derivatives of oxadiazoles, such as 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine, may exhibit favorable oxygen balance and positive heat of formation, making them suitable for applications in propellants and explosives .

Vasodilator Agents

Some oxadiazole derivatives have shown vasodilatory effects, which can be beneficial in treating cardiovascular diseases. The structural features of oxadiazoles allow for the fine-tuning of their pharmacological properties, and the phenyl-oxadiazol-ethanamine compound could be a candidate for developing new vasodilator drugs .

Anticonvulsant Activity

The oxadiazole ring system has been incorporated into compounds with anticonvulsant activity. Research into the modification of the oxadiazole structure, including the addition of a phenyl group as seen in 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine, could lead to the discovery of novel anticonvulsant medications .

Antidiabetic Agents

Oxadiazole derivatives have been studied for their potential use as antidiabetic agents. The incorporation of the oxadiazole ring into molecules designed to interact with biological targets involved in diabetes management is an area of ongoing research .

Fluorescent Probes

The oxadiazole ring can be part of fluorescent probes used in biochemical assays. For instance, the disodium salt of a phenyl-oxadiazol derivative has been utilized as a fluorescent probe for the determination of alkaline phosphatase (ALP) activity, indicating that 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine could also be adapted for similar applications .

Antimicrobial Activity

Oxadiazole compounds have demonstrated antimicrobial properties. The structural diversity of oxadiazoles allows for the exploration of various derivatives, including the phenyl-oxadiazol-ethanamine compound, as potential antibacterial and antifungal agents .

Material Science

In material science, oxadiazoles can contribute to the development of novel materials due to their stability and electronic properties. The phenyl-oxadiazol-ethanamine compound could be investigated for its utility in creating new materials with desirable characteristics .

未来方向

The future directions for “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” and related compounds could involve further exploration of their potential applications in medicinal chemistry, material science, and high energy molecules . There is also potential for further refinement of the synthesis methods for 1,2,4-oxadiazoles .

属性

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMZXFYUBAAYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601959.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)

![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)

![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![N,N'-diethyl-3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)

![Tert-butyl N-thieno[3,2-b]pyridin-2-ylcarbamate](/img/structure/B2601980.png)